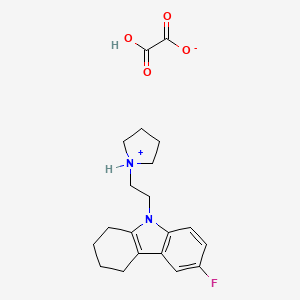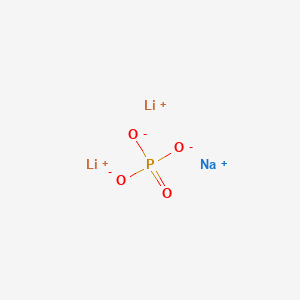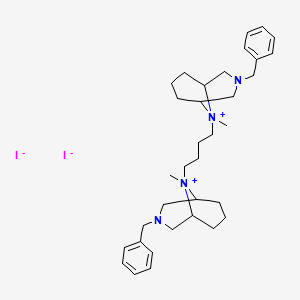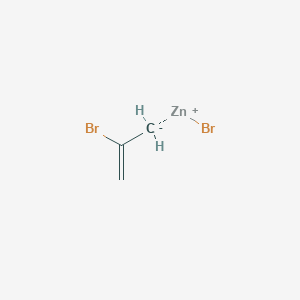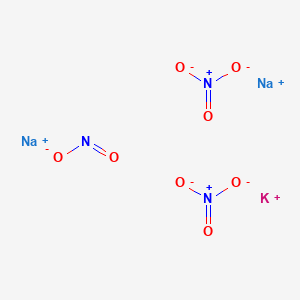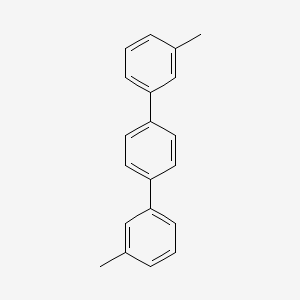
1,4-bis(3-methylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(3-methylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two 3-methylphenyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-bis(3-methylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple aryl halides with aryl boronic acids under mild conditions. The general reaction scheme is as follows: [ \text{Ar-X} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar’} + \text{by-products} ] In this case, the aryl halide would be 1,4-dibromobenzene, and the aryl boronic acid would be 3-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of catalyst, solvent, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis(3-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products
Oxidation: 1,4-bis(3-carboxyphenyl)benzene.
Reduction: 1,4-bis(3-methylcyclohexyl)benzene.
Substitution: 1,4-bis(3-bromophenyl)benzene.
Applications De Recherche Scientifique
1,4-bis(3-methylphenyl)benzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, derivatives of this compound could potentially be explored for pharmaceutical purposes.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-bis(3-methylphenyl)benzene in chemical reactions typically involves the interaction of its aromatic rings with electrophiles or nucleophiles. The presence of the methyl groups can influence the reactivity of the benzene rings, making them more susceptible to certain types of reactions. The molecular targets and pathways involved would depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-dimethylbenzene (p-xylene): Similar structure but with methyl groups directly attached to the benzene ring.
1,4-bis(phenyl)benzene: Similar structure but without the methyl groups on the phenyl rings.
1,4-bis(4-methylphenyl)benzene: Similar structure but with methyl groups at different positions on the phenyl rings.
Uniqueness
1,4-bis(3-methylphenyl)benzene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
4499-84-7 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,4-bis(3-methylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-5-3-7-19(13-15)17-9-11-18(12-10-17)20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
Clé InChI |
ISCJSNCUQHCZAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
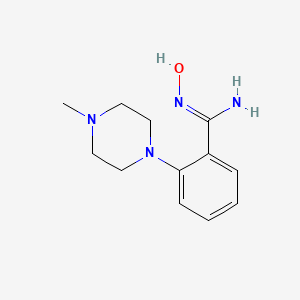


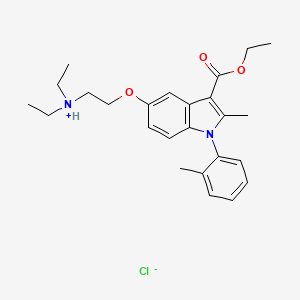
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
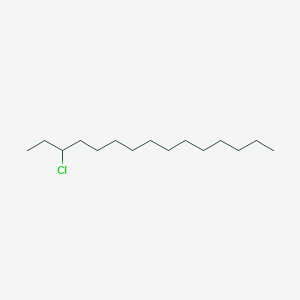
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
